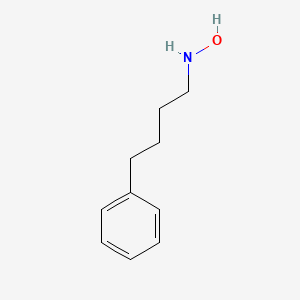

Benzenebutanamine, N-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, N-hydroxy-, also known as N-hydroxyaniline or phenylhydroxylamine (chemical formula: C₆H₇NO, molecular weight: 109.13 g/mol, CAS: 100-65-2), is an aromatic amine derivative where a hydroxyl group (-OH) is bonded to the nitrogen atom of aniline . This structural modification distinguishes it from aniline (C₆H₅NH₂) by introducing redox-active properties, making it a critical intermediate in organic synthesis, pharmaceutical research, and polymer chemistry. Its IUPAC Standard InChIKey (CKRZKMFTZCFYGB-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which influences reactivity in oxidation-reduction and coupling reactions .

N-hydroxyaniline is structurally characterized by a benzene ring connected to an -NHOH group. This hydroxylamine derivative is sensitive to oxidation, often forming nitrosobenzene (C₆H₅NO) under aerobic conditions. Its applications include use as a ligand in coordination chemistry and a precursor in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common method for preparing N-(4-phenylbutyl)hydroxylamine involves the reduction of nitro compounds. For instance, nitrobenzene can be reduced using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.

Amine Nucleophiles: Another method involves the reaction of amine nucleophiles with electrophiles such as benzoyl peroxide.

Industrial Production Methods: Industrial production of N-(4-phenylbutyl)hydroxylamine typically involves large-scale reduction processes using catalytic systems. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-phenylbutyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitrones.

Reduction: The compound can be reduced to form amines.

Substitution: N-(4-phenylbutyl)hydroxylamine can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Nitroso compounds, nitrones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-(4-phenylbutyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, N-(4-phenylbutyl)hydroxylamine is studied for its potential as a radical scavenger and its ability to inhibit certain enzymes. It has shown promise in the development of new antimicrobial agents .

Industry: The compound is used in the production of polymers and other materials. Its reactivity with various functional groups makes it a versatile building block in industrial chemistry .

Mechanism of Action

N-(4-phenylbutyl)hydroxylamine exerts its effects primarily through its ability to donate or accept electrons, making it a potent radical scavenger. It interacts with molecular targets such as ribonucleotide reductase, inhibiting its activity and thereby affecting DNA synthesis in microorganisms . The compound’s hydroxylamine group is crucial for its reactivity, allowing it to participate in various redox reactions .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

N-hydroxyaniline belongs to a broader class of hydroxylamine derivatives and aromatic amines. Below, we compare its properties, reactivity, and applications with related compounds.

Structural and Functional Analogues

(a) Hydroxylamine (NH₂OH)

- Structure : Simplest hydroxylamine (NH₂OH), lacking an aromatic ring.

- Reactivity: Acts as a reducing agent and nucleophile.

- Applications : Used in industrial synthesis of nylon and pharmaceuticals.

(b) Benzenesulfonamide, N-hydroxy- (PhSO₂NHOH)

- Reactivity : The sulfonyl group (-SO₂-) enhances acidity compared to N-hydroxyaniline, making it more stable in acidic conditions .

- Applications: Potential use in sulfa drug derivatives or as a corrosion inhibitor.

(c) Carbamic Acid, N-hydroxy- (HONHCO₂H)

- Structure : Combines a hydroxylamine group with a carboxylic acid.

- Reactivity : Exhibits both acidic (carboxylic) and redox-active (hydroxylamine) properties. Unlike N-hydroxyaniline, it can participate in decarboxylation reactions .

- Applications : Intermediate in urea synthesis or peptide modification.

(d) Benzenamine, N-(phenylmethylene) (Schiff Base Derivative)

- Structure : Aniline derivative with an imine group (C₆H₅N=CHC₆H₅).

- Reactivity : The imine group enables coordination to metal ions, unlike the hydroxylamine group in N-hydroxyaniline .

- Applications : Used in catalysis and as a sensor for metal ions.

Comparative Data Table

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Benzenamine, N-hydroxy- | C₆H₇NO | 109.13 | 100-65-2 | -NHOH |

| Hydroxylamine | NH₂OH | 33.03 | 7803-49-8 | -NHOH |

| Benzenesulfonamide, N-hydroxy- | C₆H₇NO₃S | 173.19 | Not provided | -SO₂NHOH |

| Carbamic Acid, N-hydroxy- | CH₃NO₃ | 93.05 | Not provided | -NHOH, -COOH |

| Benzenamine, N-(phenylmethylene) | C₁₃H₁₁N | 181.23 | 538-51-2 | -N=CH- |

Biological Activity

Benzenebutanamine, N-hydroxy- (also referred to as Benzeneethanamine, N-hydroxy-) is an organic compound characterized by the presence of a hydroxyl group attached to a benzeneethanamine structure. This compound has garnered attention in various scientific fields due to its potential biological activities and interactions with biomolecules. This article delves into the biological activity of Benzenebutanamine, N-hydroxy-, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

Benzenebutanamine, N-hydroxy- has the molecular formula C9H13NO, with a molecular weight of approximately 153.18 g/mol. The unique combination of an amine and hydroxyl functional group contributes to its distinct chemical reactivity and biological properties.

The biological activity of Benzenebutanamine, N-hydroxy- is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The hydroxyl group enhances its binding affinity and reactivity, allowing it to modulate several biochemical pathways:

- Enzyme Interaction : It interacts with enzymes that are critical for metabolic processes, potentially influencing drug metabolism and detoxification pathways.

- Receptor Modulation : The compound may act on neurotransmitter receptors, similar to other phenethylamines, which can lead to psychoactive effects or therapeutic benefits .

Research Findings

Recent studies have explored the biological implications of Benzenebutanamine, N-hydroxy- in various contexts:

- Neuropharmacology : Investigations into its effects on serotonin receptors suggest potential psychoactive properties akin to those observed in other compounds within the phenethylamine class. This includes possible interactions with 5-HT receptors .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of Benzenebutanamine may exhibit antimicrobial properties, although further research is needed to establish efficacy and mechanisms.

- Therapeutic Applications : Ongoing research aims to explore its therapeutic potential in treating neurological disorders due to its structural similarities with known psychoactive substances .

Case Study 1: Neuropharmacological Effects

A study examining the binding affinity of Benzenebutanamine derivatives on serotonin receptors demonstrated that modifications in the hydroxyl group significantly influenced receptor interaction. This suggests that structural optimization could enhance therapeutic efficacy while minimizing adverse effects .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of Benzenebutanamine derivatives found that certain modifications increased activity against specific bacterial strains. These findings highlight the potential for developing new antimicrobial agents based on this compound.

Applications

Benzenebutanamine, N-hydroxy- has several applications across different fields:

- Pharmaceutical Development : Its potential as a precursor in drug synthesis makes it valuable in pharmaceutical chemistry.

- Biochemical Research : Used as a tool for studying enzyme kinetics and receptor interactions, aiding in the understanding of biochemical pathways.

- Industrial Uses : Employed in the production of specialty chemicals and as a reagent in various industrial processes .

Comparative Analysis

To better understand the unique aspects of Benzenebutanamine, N-hydroxy-, a comparison with related compounds is provided in the table below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenethylamine | Primary amine | Lacks hydroxyl group; acts as a CNS stimulant |

| Benzylamine | Primary amine | Contains a benzyl group; widely used in pharmaceuticals |

| N-Hydroxyphenethylamine | Hydroxylated amine | Similar structure but different hydroxyl placement; studied for neuroactivity |

| Benzeneethanamine, N-hydroxy- | Hydroxylated amine | Unique combination of amine and hydroxyl groups; potential for diverse biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy benzenebutanamine derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves reacting hydroxylamine derivatives with appropriate precursors under controlled conditions. For example, N-hydroxylamine synthesis can be optimized by adjusting pH, temperature, and stoichiometric ratios of reagents. Evidence from N-hydroxysuccinimide synthesis (via succinic anhydride and hydroxylamine) suggests yields of 58–61% under acidic conditions, with purity ≥97% achieved through recrystallization . For benzenebutanamine derivatives, analogous methods may involve substituting precursors (e.g., benzenebutanoyl chloride) and optimizing solvent systems (e.g., ethanol/water mixtures) to enhance nucleophilic substitution efficiency.

Q. How can the structural integrity and purity of N-hydroxy benzenebutanamine be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify characteristic N–O and N–H stretches (e.g., 3200–3400 cm⁻¹ for hydroxylamine groups) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) and compare fragmentation patterns with reference standards .

- Chromatography : Employ HPLC with UV detection (e.g., at 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients for separation .

Q. What are the key stability considerations for storing N-hydroxy benzenebutanamine, and which analytical methods monitor decomposition?

- Methodological Answer : Stability is influenced by light, temperature, and pH. Store samples in amber vials at –20°C under inert gas (e.g., argon). Monitor degradation via:

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and analyze degradation products using LC-MS .

- Biodegradation Assays : Track hydrolysis rates in aqueous buffers (pH 4–9) and compare to hydroxamic acid analogs, which exhibit variable half-lives depending on substituents .

Advanced Research Questions

Q. What advanced chromatographic techniques are suitable for analyzing metabolic byproducts of N-hydroxy benzenebutanamine in biological systems?

- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity for metabolite identification. Key steps:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma or urine .

- Chromatographic Conditions : Employ a BEH C18 column (1.7 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in water/acetonitrile.

- MS Detection : Operate in multiple reaction monitoring (MRM) mode, targeting precursor-to-product ion transitions specific to hydroxylamine derivatives (e.g., m/z 180 → 123) .

Q. How can researchers resolve discrepancies in reported degradation rates of N-hydroxy benzenebutanamine under varying environmental conditions?

- Methodological Answer : Discrepancies often arise from differences in experimental design. To reconcile

- Control Variables : Standardize parameters (e.g., ionic strength, dissolved oxygen levels) across studies.

- Comparative Kinetic Modeling : Apply first-order kinetics to degradation data and compare rate constants (k) under identical conditions. For example, hydroxamic acids like benzohydroxamic acid degrade faster at pH >7 due to base-catalyzed hydrolysis .

- Computational Validation : Use density functional theory (DFT) to predict hydrolysis pathways and compare with experimental results .

Q. What computational approaches predict the reactivity of N-hydroxy benzenebutanamine in complex reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between N-hydroxy groups and solvent molecules (e.g., water, DMSO) to assess solvation effects.

- Quantum Mechanical Calculations : Use Gaussian software with B3LYP/6-31G(d) basis sets to calculate bond dissociation energies (BDEs) for N–O bonds, predicting susceptibility to oxidative cleavage .

- Docking Studies : Evaluate binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding interactions with hydroxylamine moieties .

Q. How do structural modifications of the benzene ring in N-hydroxy benzenebutanamine affect its biochemical interactions?

- Methodological Answer : Substituents alter electronic and steric properties, influencing reactivity:

- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents (e.g., 4-fluoro derivatives) increase electrophilicity, enhancing covalent adduct formation with biomolecules .

- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility and modulate redox potential, as seen in 4-methoxy-N-propyl analogs .

- Experimental Validation : Synthesize derivatives and compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) to establish structure-activity relationships (SARs) .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

N-(4-phenylbutyl)hydroxylamine |

InChI |

InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |

InChI Key |

XUTPBEFGJJKJNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.